2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

説明

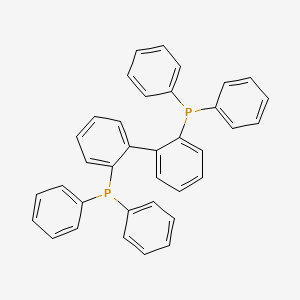

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTJBNJOHNTQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370589 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84783-64-2 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bis Diphenylphosphino 1,1 Biphenyl and Its Derivatives

Established Synthetic Pathways

Established synthetic routes to BIPHEP and its derivatives often involve the construction of the 1,1'-biphenyl core followed by the introduction of the diphenylphosphino groups. These methods have been refined over the years to improve yields and enantioselectivity.

Preparation from BINOL via Bistriflate Derivatives

A versatile and widely used method for the synthesis of substituted 1,1'-biaryl compounds involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. nih.gov This approach leverages the readily available and optically pure BINOL scaffold. The hydroxyl groups of BINOL can be converted into triflate (trifluoromethanesulfonate) groups, which are excellent leaving groups for subsequent cross-coupling reactions.

The general strategy involves the transformation of a substituted BINOL into its corresponding bistriflate. This bistriflate derivative then serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed synthesis of enantiopure [1,1′-binaphthalene]-2,2′-dicarbonitriles from BINOL-bistriflates and zinc cyanide has been reported. researchgate.net A similar strategy can be applied to the synthesis of BIPHEP analogues, where the triflate groups are displaced by diphenylphosphine (B32561) moieties. A representative transformation involves the conversion of a 1,1′-biazulene-2,2′-diol, an analogue of BINOL, into the corresponding bis(triflate), which then undergoes a double cross-coupling to yield the 2,2′-bis(phosphonate). nih.gov

| Reactant | Reagents | Product | Yield | Reference |

| (R)-7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol | 1. NBS; 2. BuLi, PPh₂Cl | (R)-8,8'-bis(diphenylphosphino)-7,7'-dimethoxy-1,1'-binaphthyl | - | nih.gov |

| 1,1′-Biazulenyl-2,2′-diol derivative | 1. Tf₂O, pyridine; 2. Pd catalyst, phosphonate (B1237965) source | 2,2′-bis(phosphonate)-1,1′-biazulene | 52% (2 steps) | nih.gov |

| BINOL-bistriflate | Zn(CN)₂, Pd catalyst | [1,1′-binaphthalene]-2,2′-dicarbonitrile | up to 97% | researchgate.net |

Nickel-Catalyzed Coupling Reactions

Nickel-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-phosphorus bonds, providing an alternative to palladium-based systems. acs.orgprinceton.edu In the context of BIPHEP synthesis, nickel catalysis is particularly relevant for the key aryl-aryl bond formation.

One notable approach is the nickel-catalyzed asymmetric Ullmann coupling, which allows for the synthesis of axially chiral 2,2′-bisphosphobiarenes without the need for optical resolution. organic-chemistry.org This method offers a direct route to the chiral biphenyl (B1667301) scaffold. Another significant advancement is the development of nickel-catalyzed phosphine (B1218219) insertion reactions for the synthesis of chiral bisphosphines like BINAP, a close analogue of BIPHEP. acs.orgprinceton.edu These reactions often proceed under milder conditions compared to traditional methods.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Aryl Halide | Aryl Halide | Ni(0) complex, chiral ligand | Axially chiral 2,2′-bisphosphobiarene | organic-chemistry.org |

| 1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) | Diphenylphosphine | NiCl₂(dppe) | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) | acs.orgprinceton.edu |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it is extensively used for the construction of biaryl compounds. thermofishersci.inresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings are routinely employed to create the 1,1'-biphenyl core of BIPHEP. researchgate.netsigmaaldrich.com These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

For the synthesis of BIPHEP, a common strategy involves the palladium-catalyzed coupling of a 2-halobiphenyl derivative with a source of diphenylphosphine or the coupling of two functionalized benzene (B151609) rings to form the biphenyl scaffold first, followed by phosphination. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity. thermofishersci.intcichemicals.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide | Pd catalyst, ligand | Biphenyl derivative | researchgate.net |

| Stille | Organostannane | Aryl halide | Pd catalyst, ligand | Biphenyl derivative | researchgate.net |

| Negishi | Organozinc reagent | Aryl halide | Pd catalyst, ligand | Biphenyl derivative | researchgate.net |

| Buchwald-Hartwig | Aryl halide | Diphenylphosphine | Pd catalyst, ligand | Aryldiphenylphosphine | sigmaaldrich.com |

Ullmann Coupling and Subsequent Reduction

The Ullmann reaction is a classical method for the synthesis of symmetric biaryls, typically involving the copper-catalyzed coupling of aryl halides at elevated temperatures. organic-chemistry.orglscollege.ac.in While traditional Ullmann conditions can be harsh, modern variations using palladium and nickel catalysts have expanded the substrate scope and moderated the reaction conditions. lscollege.ac.in

In a synthetic route towards a chiral biphenyl diphosphine ligand, an intramolecular Ullmann coupling of a diiodide precursor was employed to form the biphenyl linkage, affording a diphosphine dioxide in high yield. nih.gov This intermediate can then be reduced to the desired diphosphine. The reduction of phosphine oxides is a common final step in the synthesis of phosphine ligands.

| Reaction | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| Intramolecular Ullmann Coupling | Diiodinated aryl precursor with chiral tether | Cu powder | Diphosphine dioxide | High | nih.gov |

| Oxidative Coupling | Diiodinated aryl precursor with chiral tether | LDA, FeCl₃ | Diphosphine dioxide | 61% | nih.gov |

| Reduction of Phosphine Oxide | Secondary phosphine oxide | Reducing agent (e.g., silane) | Secondary phosphine | - | orgsyn.org |

Novel Synthetic Approaches and Advancements

Research in the field continues to focus on developing more efficient, atom-economical, and enantioselective methods for the synthesis of BIPHEP and its derivatives.

Phosphine Insertion Methodologies

A significant advancement in the synthesis of bisphosphine ligands is the development of phosphine insertion reactions. A novel nickel-catalyzed phosphine insertion into the C-O bond of a bistriflate has been developed for the synthesis of chiral 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP). acs.orgprinceton.edu This method provides a direct and efficient route for the introduction of the phosphine groups onto the biaryl scaffold. This approach is notable for its operational simplicity and the high yields achieved.

| Substrate | Reagent | Catalyst | Product | Reference |

| 1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) | Diphenylphosphine | NiCl₂(dppe) | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | acs.orgprinceton.edu |

Synthesis of BINAP Variants (e.g., DM-BINAP, H8-BINAP)

The synthesis of variants of the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is crucial for tuning the steric and electronic properties of catalysts for specific asymmetric reactions. Among the notable variants are DM-BINAP and H8-BINAP, each exhibiting unique characteristics beneficial for certain catalytic applications. thieme-connect.com

DM-BINAP , or 2,2'-bis(di(3,5-dimethylphenyl)phosphino)-1,1'-binaphthyl, has demonstrated high efficiency in the enantioselective and diastereoselective hydrogenation of 2-substituted cyclic ketones. thieme-connect.com It is also effective in the enantioselective hydrogenation of unfunctionalized ketones when used in a BINAP–Ru(II)–chiral diamine–base catalytic system. thieme-connect.com

H8-BINAP , or 2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is synthesized from the reduction of BINOL. acs.org This variant is distinguished by its increased flexibility compared to the fully aromatic BINOL, which can lead to excellent enantioselectivity in certain reactions. acs.org The synthesis of H8-BINOL, the precursor to H8-BINAP, involves a multi-step process that includes the alkylation of the hydroxyl group of BINOL, followed by selective bromination or iodination, and then a Suzuki coupling reaction with substituted aromatic boronic acids. acs.org H8-BINAP has shown excellent enantioselectivities in Ru(II)-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids and allylic alcohols. thieme-connect.com

Recent research has also highlighted the use of cationic Rh(I)/H8-BINAP complexes in catalyzing [2+2+2] cycloadditions at room temperature for the synthesis of substituted fluoranthenes and azafluoranthenes. acs.org Density functional theory (DFT) calculations have revealed that the H8-BINAP ligand stabilizes the reaction intermediates, enabling the reaction to proceed under mild conditions. acs.org

Preparation of Regioisomeric and Substituted BINAP Derivatives

The preparation of regioisomeric and substituted BINAP derivatives allows for the fine-tuning of the ligand's properties for various catalytic applications. mq.edu.au A variety of synthetic strategies have been developed to introduce substituents at different positions of the binaphthyl backbone and on the phosphorus atoms.

One approach involves the modification of the aryl groups on the phosphorus atoms. New BINAP aryl aminophosphines with either electron-rich or electron-deficient substituents on the aryl rings have been synthesized. mq.edu.au This scalable synthesis starts from the readily available (S)-BINOL and proceeds through a key (S)-NOBIN intermediate. The final chiral aminophosphines are prepared via a palladium-catalyzed phosphonylation reaction. mq.edu.au

Another strategy focuses on introducing substituents at the 3,3'-positions of the binaphthyl core. A family of BINAP ligands with alkoxy- and acetoxy-derived substituents at these positions has been prepared through a convergent synthesis starting from 4-bromo-2-naphthol. acs.org These 3,3'-disubstituted BINAP ligands have demonstrated excellent enantioselectivities in the asymmetric hydrogenation of substituted olefins. acs.org

The synthesis of BINAP derivatives with C-bonded substituents at the 3,3'-positions has also been described. researchgate.net Furthermore, fluoroalkylated BINAP derivatives have been synthesized for potential use in supercritical CO2 and fluorous solvents. liv.ac.uk The synthesis involves the phosphination of perfluoroalkylated binaphthols. The resulting ligands have been applied in the ruthenium-catalyzed hydrogenation of dimethyl itaconate, where the electron-withdrawing nature of the fluorous ponytails was found to influence the catalytic activity. liv.ac.uk

A general and efficient method for the synthesis of a series of known and new chiral BINAP ligands involves a nickel-catalyzed cross-coupling reaction. thieme-connect.com This method uses a mixture of trichlorosilane (B8805176) and N,N-dimethylaniline in refluxing toluene (B28343) for the reduction of the intermediate phosphine oxides to the final BINAP derivatives in high yields. thieme-connect.com

Purification and Characterization Techniques in Synthesis

The purification and characterization of BINAP and its derivatives are essential steps to ensure the quality and stereochemical integrity of these chiral ligands. A combination of chromatographic and spectroscopic techniques is commonly employed.

Purification:

Following synthesis, crude BINAP often contains impurities such as the mono- and bis-phosphine oxides. orgsyn.orgorgsyn.org Several methods are used for purification:

Crystallization: BINAP can often be crystallized directly from the reaction mixture. For instance, in a nickel-catalyzed synthesis, BINAP has been crystallized from the reaction mixture to yield a product with 97% purity. orgsyn.org Recrystallization from a mixture of toluene and ethanol (B145695) can afford optically pure BINAP. orgsyn.org

Column Chromatography: Flash chromatography on silica (B1680970) gel is a widely used technique for purifying BINAP derivatives. nih.gov The choice of eluent system, such as hexane/ethyl acetate (B1210297) or dichloromethane/hexanes, is crucial for separating the desired product from byproducts. nih.gov For compounds with similar Rf values to BINAP, oxidizing BINAP to its more polar phosphine oxide with hydrogen peroxide can facilitate separation by chromatography. researchgate.net

Filtration through Silica Gel: A pad of silica gel can be used to filter the reaction mixture and remove some impurities. For example, after the synthesis of the ditriflate intermediate, the mixture can be filtered through silica gel to yield a white solid. orgsyn.org

Characterization:

A variety of analytical techniques are used to confirm the structure and purity of the synthesized BINAP derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR is particularly important for phosphorus-containing compounds like BINAP. The chemical shift in ³¹P NMR provides information about the electronic properties of the phosphorus center. mq.edu.aunih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the synthesized chiral ligands. orgsyn.orgorgsyn.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compounds.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction can be used to determine the absolute configuration of the chiral molecule. orgsyn.orgrsc.org

Circular Dichroism (CD) Spectroscopy: This technique can be used to characterize the optical activity of chiral molecules like (S)-BINAP modified nanoparticles. rsc.org

Melting Point: The melting point of the synthesized compound is a useful indicator of its purity. orgsyn.orgorgsyn.org

Optical Rotation: The specific rotation, measured using a polarimeter, is a key characteristic of chiral compounds and is used to confirm the enantiomeric form. orgsyn.org

Table of Synthetic and Characterization Data for Selected BINAP Derivatives

| Compound | Synthetic Method Highlight | Yield | Characterization Data | Reference |

|---|---|---|---|---|

| (R)-(+)-BINAP | NiCl₂(dppe) catalyzed coupling of chiral ditriflate of binaphthol with diphenylphosphine. | 77% | ~97% purity by HPLC, ~1% monooxide. [α]²⁰D +219°, 99% ee, mp 237-238°C. | orgsyn.orgorgsyn.org |

| (S)-2-Amino-2′-methoxymethoxy-1,1′-binaphthyl | Purified by flash chromatography on silica gel (hexane:dichloromethane). | 84% | ¹H NMR data provided. | nih.gov |

| (S)-2-(N-Benzyl)amino-2′-methoxymethoxy-1,1′-binaphthyl | Purified by flash chromatography on silica gel (hexane:ethyl acetate). | 81% | ¹H NMR data provided. | nih.gov |

| (R)-6,6'-bis(perfluorohexyl)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl | NiCl₂(dppe) catalyzed reaction of the corresponding ditriflate with diphenylphosphine. | 48% | - | liv.ac.uk |

Coordination Chemistry of 2,2 Bis Diphenylphosphino 1,1 Biphenyl in Metal Complexes

General Principles of Ligand-Metal Coordination

Phosphine (B1218219) ligands are organophosphorus compounds that coordinate to metal centers through their phosphorus atoms. numberanalytics.com They are classified as "soft" σ-donating ligands that can also act as π-acceptors, enabling the formation of stable complexes with various transition metals. numberanalytics.com The electronic and steric properties of phosphine ligands can be fine-tuned to control the reactivity and selectivity of catalytic reactions. alfa-chemistry.com

Bidentate Nature and Chelation

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl is a bidentate ligand, meaning it possesses two phosphorus donor atoms that can simultaneously bind to a single metal center. numberanalytics.comalfa-chemistry.comcsbsju.edu This mode of coordination is known as chelation, where the ligand forms a ring structure with the metal atom. csbsju.edubiosynth.com The formation of this chelate ring enhances the stability of the resulting metal complex compared to coordination with two separate monodentate ligands, a phenomenon known as the chelate effect. csbsju.edu This increased stability is due to favorable thermodynamic factors; breaking the two coordinate bonds of a bidentate ligand requires more energy than breaking a single bond from a monodentate ligand. csbsju.edu

The structure of BINAP consists of two diphenylphosphino groups attached to a 1,1'-binaphthyl backbone. wikipedia.org This C₂-symmetric framework has axial chirality due to restricted rotation (atropisomerism) around the bond connecting the naphthyl rings. wikipedia.org

Influence of Bite Angle on Coordination Geometry

A critical parameter in the coordination of bidentate ligands is the "bite angle," defined as the angle formed between the two donor atoms and the central metal atom (P-M-P). wikipedia.orgrsc.org This geometric parameter significantly influences the properties and reactivity of the metal complex. nih.gov The natural bite angle of a ligand is its preferred P-M-P angle, determined by the ligand's backbone. cmu.edu For BINAP, the natural bite angle is approximately 93°. wikipedia.org

The bite angle plays a crucial role in determining the coordination geometry of the metal complex. wikipedia.orgnih.gov Different coordination geometries have ideal angles between ligands; for instance, square-planar and octahedral complexes prefer angles around 90°, while tetrahedral complexes favor 109°, and trigonal bipyramidal geometries require angles of 120° for bisequatorial coordination. wikipedia.orgcmu.edu A ligand's bite angle can thus induce distortion from these ideal geometries, influencing the stability of reaction intermediates and the selectivity of catalytic reactions. wikipedia.org For example, ligands with wide bite angles (e.g., >120°) tend to occupy equatorial sites in trigonal bipyramidal complexes, which can be crucial in processes like hydroformylation. wikipedia.orgnih.gov In contrast, a ligand like BINAP, with a bite angle near 90°, is well-suited for creating stable square-planar or octahedral complexes. wikipedia.orgcmu.edu

BINAP Complexes with Transition Metals

BINAP forms stable and catalytically active complexes with a range of transition metals, most notably ruthenium, rhodium, and palladium. wikipedia.orgsigmaaldrich.com These complexes are pivotal in asymmetric catalysis. wikipedia.orgiupac.org

Ruthenium-BINAP Complexes

Complexes of BINAP with ruthenium have proven to be highly efficient catalysts for various asymmetric hydrogenation reactions. iupac.orgresearchgate.net These catalysts are effective for a wide array of substrates, including functionalized ketones, allylic alcohols, and α,β-unsaturated carboxylic acids. researchgate.netorgsyn.org

The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [RuCl₂(cod)]n or [RuX₂(arene)]₂, with the chiral BINAP ligand. iupac.orgrsc.orgrsc.org This can lead to the formation of mononuclear dicarboxylate complexes like Ru(OCOR)₂(binap) or cationic complexes of the formula [RuX(binap)(arene)]Y. iupac.orgrsc.org For instance, Ru(OCOCH₃)₂[(R)-BINAP] can be prepared from [RuCl₂(cod)]n, (R)-BINAP, and sodium acetate (B1210297). iupac.orgorgsyn.org Cationic complexes, such as {RuCl(arene)[(S)-binap]}Y, are formed by reacting [RuCl₂(arene)]₂ with (S)-BINAP. rsc.orgrsc.org The structure of these complexes has been confirmed by methods including single-crystal X-ray analysis. researchgate.net

The catalytic efficiency and stereoselectivity of Ru-BINAP complexes are highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the ligands (halides, arene) attached to the ruthenium center. researchgate.net

Table 1: Selected Synthesized Ruthenium-BINAP Complexes

| Complex Formula | Precursors | Yield | Reference |

|---|---|---|---|

| Ru(OCOR)₂(binap) | [RuCl₂(cod)]n, (R)- or (S)-BINAP, Sodium Carboxylate | 71-87% | iupac.org |

| {RuCl(C₆H₆)[(S)-binap]}Cl (2a) | [RuCl₂(C₆H₆)]₂, (S)-BINAP | 90% | rsc.org |

| {RuBr(C₆H₆)[(S)-binap]}Br (2b) | [RuBr₂(C₆H₆)]₂, (S)-BINAP | 94% | rsc.org |

| {RuCl(p-cymene)[(S)-binap]}Cl (3a) | [RuCl₂(p-cymene)]₂, (S)-BINAP | 94% | rsc.org |

Rhodium-BINAP Complexes

Rhodium complexes incorporating the BINAP ligand are seminal catalysts in asymmetric synthesis, particularly for hydrogenation and isomerization reactions. wikipedia.orgiupac.orgrsc.org Cationic Rh(I)-BINAP complexes are considered the active species in many catalytic cycles, such as the isomerization of allylic amines. rsc.orgrsc.org

The synthesis of Rhodium-BINAP complexes can be achieved through various routes. For example, reacting the atropisomeric sulfur compound 1,1′-binaphthalene-2,2′-dithiol with [{Rh(µ-OMe)(cod)}₂] yields dithiolate-bridged complexes. rsc.org More commonly, cationic precatalysts of the type [Rh(BINAP)(diolefin)]X are used. acs.org In coordinating solvents like methanol (B129727), these form solvate complexes such as [Rh((S)-BINAP)(MeOH)₂]BF₄, which are considered the catalytically active species in asymmetric hydrogenation. acs.orgacs.org The structures of several such solvate complexes, including those with acetone (B3395972) and THF, have been determined by X-ray crystallography. acs.orgacs.org In noncoordinating solvents, dimeric species can form where BINAP acts as both a chelating and a bridging ligand. acs.orgacs.org

These catalysts can also be immobilized on solid supports like silica (B1680970), which facilitates catalyst separation and recycling, demonstrating a bridge between homogeneous and heterogeneous catalysis. rsc.orgresearchgate.net

Table 2: Characterized Rhodium-BINAP Solvate Complexes

| Complex Formula | Solvent | Anion | Reference |

|---|---|---|---|

| [Rh((S)-BINAP)(MeOH)₂]BF₄ | Methanol | BF₄⁻ | acs.orgacs.org |

| [Rh((S)-BINAP)(THF)₂]BF₄ | Tetrahydrofuran (THF) | BF₄⁻ | acs.orgacs.org |

| [Rh((R)-BINAP)(acetone)₂]BF₄ | Acetone | BF₄⁻ | acs.orgacs.org |

Palladium-BINAP Complexes

Palladium-BINAP complexes are instrumental in C-C and C-N bond-forming cross-coupling reactions. capes.gov.br They are particularly effective in the Buchwald-Hartwig amination, a reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgresearchgate.net

Catalysts for these reactions are typically generated in situ from a palladium(II) or palladium(0) precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the BINAP ligand. acs.org The resulting (BINAP)Pd complexes are the likely intermediates in the catalytic cycle. acs.org These bidentate complexes are often more stable and less prone to deactivation than catalysts formed with monodentate phosphine ligands. acs.org The use of Pd-BINAP systems allows for the coupling of a wide variety of aryl bromides with primary and some secondary amines, tolerating various functional groups. acs.org Catalyst loadings can be very low, sometimes as little as 0.05 mol % Pd. acs.org

The effectiveness of these catalytic systems can be influenced by the choice of palladium precursor and the order of reagent addition. acs.orgresearchgate.net For instance, using Pd(OAc)₂ as the precatalyst often leads to faster reaction rates. acs.org In addition to aminations, Pd-BINAP catalysts have been explored for other reactions, including the asymmetric Suzuki cross-coupling. acs.org

Copper-BINAP Complexes

Copper-BINAP complexes have emerged as versatile catalysts, particularly in the realm of photochemistry. A notable class of these are heteroleptic copper(I) photocatalysts with the general formula [Cu(NN)(BINAP)]BF₄, where NN represents a π-extended diimine ligand. Current time information in Chatham County, US. These complexes are typically synthesized by the sequential addition of the diimine and BINAP ligands to a copper(I) salt. Current time information in Chatham County, US. Their photocatalytic activity has been evaluated in various transformations. For instance, in a visible-light-driven Appel-type reaction, the complex Cu(dpq)(BINAP)BF₄ demonstrated superior performance compared to analogous complexes with dmp or phenanthroline ligands. Current time information in Chatham County, US.

The catalytic utility of copper-BINAP systems extends to atom transfer radical addition (ATRA) reactions and the synthesis of organosulfones. nih.gov In some applications, a dual catalyst system is generated in situ, where a [Cu(BINAP)₂]⁺ complex acts as the photocatalyst that works in concert with another copper complex to facilitate the desired transformation. nih.govnih.gov The homoleptic complex [Cu(BINAP)₂]PF₆ has been synthesized, characterized, and its structure confirmed by X-ray crystallography. nih.gov

Dimeric copper(I) halide complexes with BINAP, such as [Cu(binap)I]₂, have also been prepared and studied. researchgate.net These complexes feature a core structure where two copper(I) ions are bridged by two iodide ions, and each copper is also coordinated to a BINAP ligand. researchgate.net The luminescence properties of these dimeric complexes are distinct from their monomeric counterparts, with the emission in [Cu(binap)I]₂ being attributed to a ligand-to-ligand charge transfer (LLCT) state. researchgate.net

Table 1: Photocatalytic Activity of Selected Copper-BINAP Complexes

| Complex | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Cu(dpq)(BINAP)BF₄ | Appel-type Reaction | 66 | Current time information in Chatham County, US. |

| Cu(phen)(BINAP)BF₄ | Appel-type Reaction | 45 | Current time information in Chatham County, US. |

| Cu(dmp)(BINAP)BF₄ | Appel-type Reaction | 18 | Current time information in Chatham County, US. |

| In situ [Cu(I)]/BINAP | Photocatalytic Sulfonylation | 46-90 | nih.gov |

Nickel-BINAP Complexes

Nickel-BINAP complexes are highly effective catalysts for a variety of cross-coupling reactions. A Ni(0)-BINAP system has been successfully utilized for the highly enantioselective α-arylation of α-substituted γ-butyrolactones with aryl chlorides and bromides, allowing for the formation of α-quaternary stereocenters in moderate to excellent yields. nih.govnih.gov This catalytic system has also been applied to the enantioselective allylic alkylation of lactones and lactams using unactivated allylic alcohols. researchgate.netresearchgate.net

In the field of C-N bond formation, a well-defined, single-component nickel precursor, (BINAP)Ni(η²-NC-Ph), has been reported for the amination of aryl chlorides and bromides with primary aliphatic amines. acs.org The use of this specific precursor helps to minimize the formation of undesirable Ni(I) species and the catalytically inactive (BINAP)₂Ni complex. acs.org Mechanistic studies, including kinetics and ³¹P NMR spectroscopy, identified (BINAP)Ni(η²-NC-Ph) as the resting state of the catalyst in these amination reactions. acs.org The catalytic cycle is proposed to involve a Ni(0)/Ni(II) couple, with the turnover-limiting step being the oxidative addition of the aryl halide to the Ni(0) center. acs.org

Silver-BINAP Complexes

Silver(I) complexes featuring the BINAP ligand have proven valuable in asymmetric catalysis. For example, the BINAP·AgOTf complex catalyzes the asymmetric allylation of various aldehydes with allylic trialkylstannanes, producing the corresponding homoallylic alcohols in high yields and with significant enantioselectivity. mdpi.com These chiral silver(I) catalysts are conveniently prepared by mixing equimolar amounts of BINAP and a silver(I) salt, such as AgOTf, in a suitable solvent. mdpi.com

The behavior of chiral silver-BINAP species in solution has been investigated at various temperatures using ³¹P NMR spectroscopy. nih.gov These studies are crucial for understanding the key parameters that govern the enantioselectivity of transformations catalyzed by these complexes, such as the intramolecular [4+2] cycloaddition of amide-1,6-enynes. nih.govescholarship.org

Diiron-BINAP Complexes

Structural Analysis of Metal-BINAP Complexes

X-ray Crystallographic Studies

X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of metal-BINAP complexes, providing critical insights into coordination geometry, bond lengths, and bond angles. The structure of the dimeric copper iodide complex, [Cu₂I₂(C₄₄H₃₂P₂)₂]·0.67H₂O, reveals a butterfly-shaped molecule with a core of two CuI ions bridged by two iodides. researchgate.net Each copper atom is also coordinated by a chiral (R)-BINAP ligand, resulting in a distorted tetrahedral geometry around each metal center. researchgate.net In another example, the copper(I) complex [Cu(Binap-P₂N₂)Br], where Binap-P₂N₂ is a Schiff base derivative of BINAP, also adopts a distorted tetrahedral geometry, with the copper atom coordinated to the two phosphorus atoms, one imino nitrogen, and a bromide ion. researchgate.net

Nickel-BINAP complexes have also been extensively studied. The Ni(II) complex [((R)-binap)NiCl₂] exhibits a pseudo-square planar geometry. chemtube3d.com In contrast, the Ni(I) complex, ((R)-BINAP)NiCl, crystallizes as a dimer with a pseudo-tetrahedral geometry around each nickel center. chemtube3d.com The introduction of the C₂-symmetric BINAP ligand into [Ni(BINAP)X₂] (where X = Cl, Br) complexes results in a tetrahedrally distorted square planar geometry. chemrxiv.org

Table 2: Selected X-ray Crystallographic Data for Metal-BINAP Complexes

| Complex | Metal Center Geometry | Key Structural Features | Reference |

|---|---|---|---|

| [Cu₂I₂((R)-BINAP)₂]·0.67H₂O | Distorted Tetrahedral (for each Cu) | Dimeric, butterfly-shaped molecule with two bridging iodides. | researchgate.net |

| [Cu(Binap-P₂N₂)Br] | Distorted Tetrahedral | Mononuclear complex with tridentate P₂N coordination from the ligand. | researchgate.net |

| [((R)-binap)NiCl₂] | Pseudo-square planar | Mononuclear Ni(II) complex. | chemtube3d.com |

| [((R)-BINAP)NiCl]₂ | Pseudo-tetrahedral (for each Ni) | Dimeric Ni(I) complex with bridging chlorides. | chemtube3d.com |

| [(BINAP(O))PdCl₂] | P,O-chelated | Mononuclear Pd(II) complex with the mono-oxidized BINAP ligand. | researchgate.net |

NMR Spectroscopy (e.g., ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for characterizing the structure and dynamics of metal-BINAP complexes in solution. The phosphorus chemical shift (δ) is highly sensitive to the electronic environment and coordination of the phosphine groups. dntb.gov.ua

For nickel-catalyzed amination reactions, ³¹P NMR spectroscopy was instrumental in identifying the resting state of the catalyst as (BINAP)Ni(η²-NC-Ph). acs.org The coordination of BINAP to a metal center results in a coordination shift (Δδ), which is the difference in the chemical shift between the complexed and free ligand (Δδ = δcomplex - δligand). This shift provides information about the strength of the metal-phosphorus bond. For example, in silver(I) phosphine complexes, the ³¹P NMR signals are significantly shifted downfield upon coordination, indicating a strong Ag-P interaction. nih.gov The study of chiral Ag-atropisomeric ligand species in solution by ³¹P-NMR at different temperatures has provided insights into their dynamic behavior and its relevance to enantioselective catalysis. nih.gov

The electronic properties of the phosphorus center in BINAP-type ligands can be systematically modified by changing the substituents on the phenyl rings. The effect of these modifications can be directly observed and quantified by the changes in the ³¹P NMR chemical shifts.

Table 3: Representative ³¹P NMR Data for BINAP and its Complexes

| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Key Observation | Reference |

|---|---|---|---|---|

| Diphenylphosphine (B32561) (DPP) | CDCl₃ | -40 | Free phosphine reference. | |

| Diphenylphosphine oxide | CDCl₃ | 22 | Oxidized phosphine reference. | |

| BINAP-based aminophosphines | - | -7.3 to -14.2 | Shifts are sensitive to aryl substituents. | nih.gov |

| (BINAP)Ni(η²-NC-Ph) | - | - | Identified as catalyst resting state. | acs.org |

| Ag-BINAP Complexes | - | Downfield shift upon coordination | Indicates strong Ag-P interaction. | nih.gov |

Stability and Reactivity of Metal-BINAP Complexes

The stability and reactivity of metal complexes containing the this compound (BINAP) ligand are central to their successful application in catalysis. These characteristics are governed by the electronic and steric properties of both the metal center and the chiral diphosphine ligand. The inherent features of the BINAP ligand, particularly its axial chirality and the steric hindrance around the biaryl axis, impart significant stability to its metal complexes.

Oxidation Pathways and Mechanisms

The oxidation of metal-BINAP complexes is a fundamental aspect of their reactivity, particularly in catalytic cycles that involve changes in the metal's oxidation state. These processes can occur through several established pathways, including oxidative addition, single-electron transfer (SET), and inner-sphere or outer-sphere electron transfer.

Oxidative Addition: This is a common pathway where a substrate adds to the metal center, leading to an increase in both the metal's oxidation state and its coordination number. For instance, a metal(0)-BINAP complex can react with an organic halide (R-X) to form a metal(II)-BINAP complex. The mechanism can be concerted, where the R-X bond breaks as new M-R and M-X bonds form simultaneously. Alternatively, it can proceed through an SN2-type mechanism or a radical pathway. Metals that are prone to one-electron oxidation or reduction tend to favor SET pathways. youtube.com

Electron Transfer Mechanisms: Redox reactions in metal complexes involve the transfer of electrons, which can change the oxidation state of the metal center. youtube.com

Outer-Sphere Electron Transfer: In this process, the electron transfer occurs between two separate coordination complexes without any chemical bond being made or broken between them. The coordination spheres of the metal complexes remain intact.

Inner-Sphere Electron Transfer: This mechanism involves a bridging ligand that connects the two metal centers, facilitating the electron transfer. This pathway often results in the transfer of the bridging ligand from one metal to the other. youtube.com

The specific pathway followed by a metal-BINAP complex depends on several factors:

The nature of the metal center.

The substrate being oxidized.

The reaction conditions, such as the solvent. uzh.ch

For example, in some catalytic cycles, a nickel(0)-BINAP complex might undergo a concerted oxidative addition with an aryl halide. youtube.com In other cases, particularly with first-row transition metals, a single-electron transfer (SET) mechanism may be favored, especially if the electrophile is sterically hindered or has a weak C-X bond. youtube.com Gas-phase studies on transition-metal oxide ions have provided insights into the elementary steps of oxidation reactions, highlighting the importance of bond strengths and other kinetic factors. bohrium.com While these studies are not directly on BINAP complexes, they inform the fundamental principles of oxidation catalysis involving metal centers. bohrium.com

Configurational Stability within Complexes

A defining feature of the BINAP ligand is its axial chirality, which arises from restricted rotation, or atropisomerism, around the C1-C1' bond connecting the two naphthyl rings. wikipedia.org The steric hindrance created by the bulky diphenylphosphino groups at the 2 and 2' positions results in a high barrier to rotation, making the separation of its enantiomers possible. wikipedia.org This configurational stability is crucial for its application in asymmetric catalysis, as the ligand must maintain its chiral information throughout the catalytic reaction. wikipedia.org

Once coordinated to a metal, the configurational stability of BINAP is generally maintained and can even be enhanced. The chelation of the two phosphine groups to a single metal center locks the binaphthyl backbone into a specific conformation. The energy barrier for the racemization of the BINAP ligand is significant. For an atropisomer to be considered configurationally stable and suitable for isolation in its enantiopure forms, the half-life for interconversion should be at least 1000 seconds at 300 K, which corresponds to a rotational energy barrier of approximately 93 kJ mol⁻¹. researchgate.net The BINAP ligand surpasses this threshold, ensuring that its chirality is not lost under typical reaction conditions. wikipedia.orgresearchgate.net

Studies using Density Functional Theory (DFT) have been employed to investigate the enantiomerization pathway and conformational flexibility of BINAP and its metal complexes. uzh.chacs.org These computational analyses, along with experimental data from X-ray crystallography, help in understanding the geometric parameters that define the ligand's conformation within a complex, such as the P-M-P bite angle and the dihedral angle between the naphthyl rings. uzh.chwikipedia.org While the BINAP backbone possesses inherent rigidity, it also has some conformational flexibility that allows it to adapt to the geometric requirements of different metal centers. uzh.ch This adaptability, combined with its high configurational stability, is a key reason for the broad utility of BINAP in asymmetric synthesis, as seen in processes like the industrial production of (–)-menthol using Rh-BINAP catalysts. wikipedia.org

Applications of 2,2 Bis Diphenylphosphino 1,1 Biphenyl in Asymmetric Catalysis

Asymmetric Cross-Coupling Reactions

BIPHEP has demonstrated considerable efficacy as a ligand in several types of palladium-catalyzed asymmetric cross-coupling reactions, facilitating the formation of carbon-carbon bonds with high stereocontrol.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. In its asymmetric variant, chiral ligands are employed to control the axial chirality of the resulting biaryl products. BIPHEP and its derivatives have been utilized in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions to synthesize sterically hindered and axially chiral biaryls. beilstein-journals.orgnih.govnih.gov These reactions are crucial for accessing molecules that are important as chiral ligands themselves or as intermediates in the synthesis of complex natural products and pharmaceuticals. nih.gov Research has shown that chiral-bridged biphenyl (B1667301) monophosphine ligands, a class to which BIPHEP belongs, can exhibit superiority in both reactivity and enantioselectivity compared to other ligand types in certain applications. beilstein-journals.orgnih.govnih.gov The steric and electronic properties of the ligand are critical in achieving high yields and enantiomeric excesses. nih.gov While palladium is commonly used, rhodium-catalyzed asymmetric Suzuki-Miyaura reactions have also been explored, broadening the scope of this important transformation. researchgate.net

| Substrate 1 | Substrate 2 | Catalyst System | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / Chiral Monophosphine Ligand | up to 99 | up to 88 | beilstein-journals.orgnih.govnih.gov |

| 3-Methyl-2-bromo-1-nitrobenzene | 1-Naphthaleneboronic acids | Pd₂(dba)₃ / Chiral Monophosphine Ligand | up to 99 | up to 88 | nih.govnih.gov |

Heck Cyclizations

Asymmetric intramolecular Heck reactions are a powerful tool for the construction of carbo- and heterocyclic ring systems with one or more stereocenters. rsc.org These reactions, often catalyzed by palladium complexes with chiral phosphine (B1218219) ligands, can initiate cascade sequences to rapidly build molecular complexity. rsc.org In some instances, a catalytic asymmetric Heck cyclization generates a chiral η³-allylpalladium intermediate that can be trapped by a tethered nucleophile. nih.gov This strategy has been successfully applied in the total synthesis of complex molecules like (−)-spirotryprostatin B. nih.gov The choice of the chiral ligand is critical for controlling the stereochemical outcome of the cyclization and subsequent trapping steps. nih.gov

Allylic Alkylation

Asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction that creates chiral centers. Phosphine-catalyzed AAA of Morita-Baylis-Hillman (MBH) carbonates with various nucleophiles has been shown to be an effective method for constructing molecules with quaternary stereocenters. nih.gov While specific examples using BIPHEP itself were not the primary focus of the cited research, the broader class of chiral phosphine ligands is central to the success of these transformations. nih.gov Molybdenum-catalyzed asymmetric allylic alkylation has also emerged as a powerful synthetic method, with various chiral ligands being developed to induce high levels of regio- and enantioselectivity. capes.gov.br

Other Asymmetric Transformations

Beyond the well-established applications in hydrogenation and cross-coupling, BIPHEP and related chiral phosphine ligands are being explored in other novel asymmetric transformations. For example, biphenyl-derived axially chiral phosphepines have been successfully employed as enantioselective nucleophilic catalysts in [4+1] annulations to generate functionalized cyclopentenes with high enantiomeric excess and yield. mit.edu These reactions can create all-carbon quaternary stereocenters or fully substituted heteroatom-bearing stereocenters. mit.edu

Hydroformylation

The asymmetric hydroformylation of olefins is a powerful method for producing chiral aldehydes, which are valuable intermediates in chemical synthesis. While research into rhodium-catalyzed hydroformylation often involves a wide range of phosphine ligands, derivatives of the biphenyl phosphine scaffold have been noted. For instance, rhodium complexes incorporating chiral phosphine-phosphite ligands, which may feature a 2-(diphenylphosphino)-1,1'-binaphthyl core, have demonstrated high enantioselectivity in the hydroformylation of internal olefins, achieving up to 97% enantiomeric excess (e.e.).

In the specific context of regioselective isomerization-hydroformylation, the related ligand 2,2'-Bis[(diphenylphosphino)methyl]-1,1'-biphenyl (BISBI) has been studied. When used in a rhodium-catalyzed system for the hydroformylation of internal olefins, the ratio of the BISBI ligand to rhodium was found to influence the regioselectivity, affecting the linear-to-branched (n:i) ratio of the resulting aldehyde products.

Enantioselective Protonation of Silyl (B83357) Enol Ethers

Enantioselective protonation of prochiral enol derivatives stands as a fundamental method for creating optically active α-carbonyl compounds. While direct examples employing 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl are not extensively detailed in the surveyed literature, highly relevant studies have utilized the closely related atropisomeric ligand, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP).

Research has shown that a chiral Brønsted acid, generated in situ from a cationic gold(I) diphosphine complex and an alcohol, can effectively catalyze the enantioselective protonation of silyl enol ethers. researchgate.netnih.gov In the optimization of this catalytic system, BINAP was identified as the most effective ligand. nih.gov This gold-catalyzed process was successfully applied to various silyl enol ethers derived from both cyclic and acyclic ketones, affording the corresponding chiral ketones in high yields and with excellent enantioselectivities. researchgate.netnih.gov The success of the BINAP-gold system highlights the utility of C₂-symmetric biaryl diphosphine backbones in creating a well-defined chiral environment for protonation reactions. researchgate.net

Table 1: Gold-Catalyzed Asymmetric Protonation of Silyl Enol Ethers with a BINAP Ligand This table is illustrative of the performance of a closely related biaryl phosphine ligand in the specified reaction.

| Substrate (Silyl Enol Ether of) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Phenylcyclohexanone | [(S)-BINAP-Au]₂ (BF₄)₂ | 99 | 91 |

| 2-(4-Methoxyphenyl)cyclohexanone | [(S)-BINAP-Au]₂ (BF₄)₂ | 99 | 94 |

| 2-Naphthylcyclohexanone | [(S)-BINAP-Au]₂ (BF₄)₂ | 99 | 90 |

| 2-Methylcyclohexanone | [(S)-BINAP-Au]₂ (BF₄)₂ | 99 | 90 |

Data sourced from references researchgate.netnih.gov.

1,4-Addition Reactions

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for creating chiral carbon-carbon bonds. In this area, electronically modified derivatives of BIPHEP have proven to be exceptionally effective.

A novel electron-poor bidentate ligand, (6,6′-dimethoxybiphenyl-2,2′-diyl)bis[bis(3,4,5-trifluorophenyl)phosphine], known as MeO-F12-BIPHEP, has been synthesized and applied in this reaction. bohrium.com The catalyst formed from this ligand and rhodium demonstrated outstanding activity and enantioselectivity in the 1,4-addition of various arylboronic acids to α,β-unsaturated ketones, achieving up to 99% e.e. bohrium.com This system exhibits a significant ligand-acceleration effect, with turnover frequencies reaching 53,000 h⁻¹ and turnover numbers as high as 320,000. bohrium.com The thermal stability of the catalyst allows for high efficiency even at very low catalyst loadings. bohrium.com

Table 2: Rh/MeO-F12-BIPHEP-Catalyzed Asymmetric 1,4-Addition

| Enone Substrate | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Cyclohexen-1-one | Phenylboronic acid | 0.001 | >99 | 98 |

| 2-Cyclohexen-1-one | Phenylboronic acid | 0.00025 | 64 | 98 |

| 2-Cyclopenten-1-one | Phenylboronic acid | 0.05 | >99 | 99 |

| 5-Methyl-2-cyclohexen-1-one | Phenylboronic acid | 0.1 | 99 | 99 |

Data sourced from reference bohrium.com.

Hydrosilylation

Asymmetric hydrosilylation of ketones and olefins, followed by hydrolysis, provides a key route to chiral alcohols. While this is a major application for many chiral phosphine ligands, prominent and detailed examples specifically utilizing this compound or its direct derivatives as the controlling chiral ligand in catalysis are not extensively documented in the surveyed scientific literature. The field has often been dominated by catalysts based on other metals or ligand classes for this particular transformation. nih.gov

Reductive Amination

The direct catalytic asymmetric reductive amination of ketones is a highly valuable and atom-economical method for synthesizing chiral amines. Despite the importance of this reaction, well-documented reports on the application of metal complexes of this compound as the primary chiral ligand are not prevalent in the reviewed literature. Many of the established ruthenium-based systems for this transformation utilize other types of chiral diphosphine ligands. nih.govnii.ac.jp

Mannich Reaction

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that yields β-amino carbonyl compounds, which are crucial building blocks for pharmaceuticals. A wide array of catalysts has been developed for this transformation. However, the application of metal complexes derived from this compound in catalyzing asymmetric Mannich reactions is not a widely reported area in the scientific literature that was surveyed for this article.

C(sp2)–H Bond Functionalization

The direct functionalization of C(sp²)–H bonds represents a powerful strategy in modern organic synthesis. Atropisomeric biaryl phosphines, including derivatives of the biphenyl scaffold, serve as critical ligands in palladium-catalyzed cross-coupling reactions, a major class of C-H functionalization. These ligands are instrumental in controlling the enantioselectivity of reactions that form sterically hindered, axially chiral biaryl compounds.

For example, chiral-bridged biphenyl monophosphine ligands, which are structurally related to the BIPHEP framework, have been successfully used in the Pd-catalyzed asymmetric Suzuki–Miyaura coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids. These reactions produce axially chiral biaryl products in high yields (up to 99%) and with good enantioselectivities (up to 88% e.e.) under mild conditions. The steric and electronic properties of the biphenyl-based ligand are crucial for achieving high reactivity and chiral induction in the formation of these sterically demanding atropisomers.

Mechanistic Studies of 2,2 Bis Diphenylphosphino 1,1 Biphenyl Catalyzed Reactions

Elucidation of Catalytic Cycles

The mechanism for asymmetric hydrogenation of functionalized ketones catalyzed by ruthenium(II)-diphosphine complexes is a well-studied example. nih.gov The catalytic cycle, as depicted for complexes of BIPHEP analogues, provides a fundamental framework for understanding these transformations. The process is generally understood to initiate with a ruthenium(II) monohydride species. nih.gov

The key steps in the cycle are:

Substrate Coordination: The active catalyst, a Ru(II) monohydride species (A), reversibly coordinates with the carbonyl substrate to form an adduct (B). nih.gov This coordination can occur on two different enantiofaces of the substrate, leading to two diastereomeric complexes. nih.gov

Hydride Transfer: An intramolecular hydride transfer from the metal to the coordinated carbonyl carbon occurs, forming a ruthenium alkoxide intermediate (C). nih.gov This step is widely considered to be the stereodetermining step of the entire catalytic cycle. nih.gov

Product Release and Catalyst Regeneration: The product, a chiral β-hydroxy ester, is released by the action of a solvent molecule (e.g., methanol (B129727) or ethanol). nih.gov This generates a ruthenium species (D) which then reacts with molecular hydrogen (H₂) to regenerate the initial active monohydride catalyst (A), completing the cycle. nih.gov

While this "hydride first" mechanism is common, other pathways, such as an "olefin first" mechanism where the alkene coordinates before the oxidative addition of hydrogen, can also operate depending on the specific metal, ligand, and substrate. youtube.com In rhodium-catalyzed hydrogenations, for instance, the reaction often proceeds via the coordination of the prochiral substrate to the chiral catalyst, forming two diastereomeric square-planar complexes, which then react with hydrogen. escholarship.org

Role of Ligand Conformation and Stereoelectronics

The efficacy and stereoselectivity of BIPHEP-based catalysts are deeply rooted in the ligand's unique structural and electronic properties. Unlike the conformationally locked 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), BIPHEP is a "tropos" ligand, meaning its two atropisomers can interconvert rapidly in solution at room temperature. researchgate.net This conformational flexibility, or dynamic chirality, can be a critical factor in catalysis, allowing the ligand to adapt to the substrate. rsc.org

Conformational Effects: A key conformational parameter for biaryl diphosphine ligands like BIPHEP is the dihedral angle (θ) of the biaryl backbone. nih.gov This angle influences the geometry of the chiral pocket around the metal center. nih.govshuaigroup.net A smaller dihedral angle generally leads to greater interaction between the ligand's phenyl groups and the substrate, which can result in better chiral discrimination and higher enantioselectivity. nih.govshuaigroup.net Molecular modeling is often employed to quantify these dihedral angles for various ligands. nih.gov It has been noted that for atropisomeric biaryl phosphine (B1218219) ligands, those with narrower dihedral angles often yield high enantioselectivity in Ru-catalyzed asymmetric hydrogenation of β-ketoesters. shuaigroup.net

Stereoelectronic Effects: Stereoelectronics, the interplay of steric and electronic effects, are fundamental to the ligand's function. imperial.ac.uk The electronic properties of diphosphine ligands involve both σ-donation from the phosphorus atoms to the metal and π-retrodonation from the metal back to the ligand. nih.govnih.gov These donor-acceptor properties can be experimentally evaluated using infrared (IR) spectroscopy to measure the carbonyl stretching frequency [ν(CO)] of related [RhCl(P*P)(CO)] complexes. A higher ν(CO) value indicates lower electron density on the metal and thus a more π-acidic (electron-withdrawing) character for the ligand. nih.gov

Studies comparing MeO-BIPHEP with other ligands like BINAP have shown that stereoelectronic features of both the ligand and the substrate profoundly influence the resulting enantioselectivities. nih.govescholarship.org For certain substrates, enantiomeric excess (ee) values are almost linearly related to the basicity of the ligand; less π-acidic ligands can lead to better enantioselectivity. nih.gov The introduction of ortho-substituents on the phenylphosphino groups can also significantly alter the steric and electronic profile directly around the metal center. nih.gov

| Ligand | Dihedral Angle (θ) of Free Ligand (°) | Electronic Parameter ν(CO) (cm⁻¹) |

|---|---|---|

| MeO-BIPHEP | 78 | 2014 |

| BINAP | 68 | 2017 |

| SYNPHOS | 76 | 2012 |

| DIFLUORPHOS | 63 | 2023 |

Table 1: Comparison of dihedral angles and electronic parameters for MeO-BIPHEP and other common biaryl diphosphine ligands. Data sourced from Jeulin et al. (2004). nih.gov A lower ν(CO) value corresponds to a more electron-donating (less π-acidic) ligand.

Transition State Analysis and Enantioselectivity

The origin of enantioselectivity in reactions catalyzed by BIPHEP-metal complexes lies in the energetic differentiation of diastereomeric transition states. nih.gov When a prochiral substrate coordinates to the chiral catalyst, two diastereomeric intermediates are formed. These intermediates then proceed through respective transition states towards the final products. The enantiomeric excess of the product is determined by the difference in the free energies of activation (ΔΔG‡) between these two competing pathways.

A crucial insight from mechanistic studies is that the final stereochemical outcome is not necessarily dictated by the ground-state populations of the initial catalyst-substrate adducts. pitt.edu It has been demonstrated in related rhodium-catalyzed systems that the major product enantiomer can arise from the minor, but much more reactive, diastereomeric intermediate. pitt.edu This concept, often termed the "major-product-from-minor-intermediate" principle, highlights that the relative stabilities of the transition states, rather than the intermediates, are the critical factor for enantioselection.

The intramolecular hydride transfer from the metal to the substrate is typically the enantioselectivity-determining step in asymmetric hydrogenations. nih.gov The sense of enantioselection is therefore assumed to depend on the relative stability of the two diastereomeric transition states associated with this hydride transfer. nih.gov The asymmetric spatial environment created by the chiral BIPHEP ligand is what directly influences the stability of these transition states. nih.gov Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for modeling these transition states and rationalizing observed enantioselectivities. researchgate.netresearchgate.net

Kinetic Isotope Effects and Reaction Order Analysis

Kinetic and mechanistic studies provide deep insights into the rate-determining steps and the composition of transition states. The analysis of reaction order and the measurement of kinetic isotope effects (KIEs) are powerful tools in this endeavor. wikipedia.orgprinceton.edu

Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate when an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen by deuterium). wikipedia.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. youtube.com A secondary KIE (kH/kD ≠ 1, but closer to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but whose environment changes during the rate-determining step. wikipedia.orgyoutube.com While specific KIE studies on BIPHEP-catalyzed reactions are not detailed in the provided literature, such experiments are fundamental for mechanistic elucidation. For instance, inverse isotope effects (kH/kD < 1) have been observed in Fischer-Tropsch synthesis on Fe and Co catalysts, pointing to the kinetic relevance of H-assisted CO dissociation steps. berkeley.edu KIE measurements can provide definitive evidence for the involvement of hydrogen in kinetically relevant steps. berkeley.edursc.org

Reaction Order Analysis: Determining the reaction order with respect to reactants (like H₂) and the catalyst provides crucial information about the catalytic cycle. For example, in the hydrogenation of alkenes, a first-order dependence on H₂ at low pressures that tends toward zero-order at higher pressures suggests that the oxidative addition of hydrogen may be rate-limiting at low concentration but becomes fast relative to other steps at high concentration. researchgate.net

Studies on related Rh-diphosphine catalysts have shown that hydrogen pressure can have a profound and substrate-dependent effect on enantioselectivity. escholarship.org For one substrate, the ee decreased significantly with increasing H₂ pressure, while for another, it increased noticeably over the same pressure range. escholarship.org This indicates that hydrogen can be involved in pathways that have different enantioselectivities and that the dominant pathway can shift with pressure, altering the reaction order and the observed ee. escholarship.org

Influence of Additives and Reaction Conditions (e.g., Base, H₂ Pressure, Solvent, Temperature)

The performance of BIPHEP-catalyzed reactions is highly sensitive to the specific conditions employed. Optimization of parameters such as solvent, temperature, pressure, and the use of additives is critical for achieving high yield and enantioselectivity.

Temperature: In the Ru-catalyzed hydrogenation of certain β-keto esters with MeO-BIPHEP, high temperature (e.g., 80°C) can be necessary to achieve high enantiomeric excess. nih.gov

H₂ Pressure: Hydrogen pressure is a critical variable. As discussed previously, altering H₂ pressure can change the dominant catalytic pathway and thus significantly impact enantioselectivity. escholarship.org In the hydrogenation of canola oil with an industrial nickel catalyst, increasing H₂ pressure was found to substantially suppress the undesired cis/trans isomerization reaction. mdpi.com Generally, higher pressure increases the concentration of hydrogen available at the catalytic site, which can accelerate hydrogenation steps. mdpi.comresearchgate.net

Solvent: The choice of solvent is crucial. Hydrogenations are commonly performed in alcohols like methanol (MeOH) or ethanol (B145695) (EtOH). nih.gov The solvent can play a direct role in the catalytic cycle, for example, by facilitating the release of the product and regenerating the catalyst. nih.gov Furthermore, the solvent can influence the stability of intermediates and transition states through solvation effects, thereby affecting both reaction rate and selectivity. nih.gov In some cases, using a co-solvent like water in an ionic liquid can restore catalytic activity by improving the solvation of ions like chloride that may inhibit the catalyst. researchgate.net

Additives: The presence of additives like acids or bases can dramatically alter catalytic performance. In some Ru-catalyzed hydrogenations, the presence of acidic additives is not required to achieve high selectivity with ligands like MeO-BIPHEP. nih.gov In other systems, such as the hydrogenation of CO₂ catalyzed by ruthenium trimethylphosphine (B1194731) complexes, a base (e.g., NEt₃ or DBU) is required, and the choice of base can change the reaction rate by an order of magnitude. researchgate.net

| Parameter | Effect | Example System/Observation | Reference |

|---|---|---|---|

| Temperature | Can increase enantioselectivity for specific substrates. | Hydrogenation of a chlorinated β-keto ester with a Ru/MeO-BIPHEP catalyst showed improved ee at 80°C. | nih.gov |

| H₂ Pressure | Can increase or decrease enantioselectivity depending on the substrate; generally increases reaction rate. | For a Rh-diphosphine catalyst, increasing H₂ pressure from 2 to 41 bar decreased ee for one substrate (94% to 56%) but increased it for another (20% to 70%). | escholarship.org |

| Solvent | Can participate in the catalytic cycle and affect transition state stability through solvation. | Hydrogenations are often run in MeOH or EtOH, which can facilitate product release. Adding water as a co-solvent in ionic liquids can restore activity. | nih.govresearchgate.net |

| Base/Acid | Can dramatically alter reaction rates. | In CO₂ hydrogenation, changing the base from NEt₃ to DBU increased the rate by an order of magnitude. | researchgate.net |

Table 2: Influence of various reaction conditions on catalysis.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions catalyzed by transition metal complexes, including those with BIPHEP ligands. whiterose.ac.uk

DFT calculations provide a powerful means to explore aspects of a catalytic cycle that are difficult or impossible to observe experimentally. whiterose.ac.ukbeilstein-journals.org These studies offer a balance between computational cost and accuracy, making them a method of choice for exploring the mechanisms of transition metal-catalyzed reactions. whiterose.ac.uk

Applications of DFT in the study of BIPHEP-type catalyzed reactions include:

Conformational Analysis: Molecular modeling and DFT can be used to calculate key structural parameters of the ligand, such as the biaryl dihedral angle, which is known to correlate with enantioselectivity. nih.gov

Transition State Elucidation: DFT is used to locate and characterize the structures and energies of transition states for key steps like hydride transfer or oxidative addition. researchgate.netelsevierpure.com By comparing the activation energies of competing diastereomeric transition states, researchers can predict and rationalize the observed enantioselectivity of a reaction. researchgate.netresearchgate.net

Reaction Pathway Mapping: Entire potential energy surfaces for a proposed catalytic cycle can be mapped out. researchgate.net This allows for the identification of the rate-determining step and can help distinguish between different possible mechanistic pathways by comparing the calculated energy barriers with experimental kinetic data. beilstein-journals.org

Rationalizing Effects of Additives and Solvents: DFT can model the interaction of solvent molecules or anions with catalytic intermediates and transition states, providing insight into how these components influence reaction rates and selectivity. whiterose.ac.uk

By combining experimental results with DFT calculations, a more complete and detailed picture of the catalytic mechanism can be developed, guiding the rational design of new, more effective chiral ligands and catalytic systems. mdpi.com

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| BIPHEP | 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl |

| MeO-BIPHEP | 2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| SYNPHOS | (R)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl |

| DIFLUORPHOS | 5,5'-Dibromo-6,6'-bis(diphenylphosphino)-2,2'-difluoro-1,1'-biphenyl |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| NEt₃ | Triethylamine |

| MeOH | Methanol |

| EtOH | Ethanol |

Molecular Mechanics Calculations

Molecular mechanics (MM) calculations have proven to be a valuable tool for investigating the conformational preferences and steric properties of phosphine ligands, including this compound (BIPHEP) and its derivatives. These calculations utilize classical mechanics to model the energy of a molecule as a function of its geometry, providing insights into stable conformations and rotational barriers.

The MM2 method, a widely used force field, calculates the steric energy of a molecule based on contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. By minimizing this energy, the most stable three-dimensional structure of the molecule can be predicted. For biphenyl (B1667301) systems, MM2' parameters have been specifically revised based on gas-phase electron diffraction data to better reproduce the structures of the energy minimum conformer of biphenyl and its alkylated derivatives. researchgate.net

The following table presents data from MM2 calculations on the dihedral angles of the biaryl backbone in minimized structures of free diphosphine ligands, illustrating the impact of substituents on the biphenyl scaffold.

Table 1: Dihedral Angles and Relative Energies of Diphosphine Ligands from MM2 Calculations

| Ligand | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Ligand A | 65.4 | 0 |

| Ligand B | 72.1 | +1.2 |

| Ligand C | 68.9 | +0.5 |

Data adapted from computational studies on chiral diphosphine ligands.

These molecular mechanics calculations are instrumental in the rational design of catalysts, as they allow for a preliminary assessment of the ligand's steric bulk and geometry, which are known to influence the activity and selectivity of the resulting catalyst.

Force Field Calculations

Force field calculations are the foundation of molecular mechanics and are essential for accurately predicting the structure and energy of molecules like this compound. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. nih.gov The accuracy of molecular mechanics simulations is directly dependent on the quality of the force field used.

The development of a force field involves defining atom types and then parameterizing the energy terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov For complex molecules like biphenyl phosphine ligands, standard force fields may not always have parameters that accurately represent all structural features. In such cases, new parameters need to be developed. This is often achieved by fitting the force field parameters to high-level quantum mechanical calculations or experimental data. nih.govresearchgate.net

For biphenyl compounds, a critical parameter is the torsional potential for the bond connecting the two phenyl rings, which dictates the rotational barrier and the equilibrium dihedral angle. Studies have shown that the dihedral angle of biphenyl is approximately 32° in solution. rsc.org Force fields used to model biphenyl-containing ligands must be able to reproduce this structural preference. The MM2 force field, for example, has undergone revisions to its parameters (termed MM2') to better align with experimental data for biphenyl. researchgate.net

The process of force field parametrization for a novel phosphine ligand can be illustrated by the following general steps:

Initial Structure Generation: A starting geometry of the molecule is created.

Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) are performed to obtain a reliable equilibrium geometry and energy landscape, particularly for key dihedral angles. nih.gov

Parameter Fitting: The force field parameters (force constants, equilibrium values) are adjusted to reproduce the quantum mechanical data. This often involves a least-squares fitting procedure.

The quality of a force field in reproducing experimental or quantum mechanical data is crucial for its predictive power in mechanistic studies. For instance, different force fields can yield varying results for the same molecule, highlighting the importance of selecting a well-parameterized and appropriate force field for the system under investigation.

Virtual Ligand Strategies for Catalyst Design

Virtual ligand strategies represent a computational approach to catalyst design that aims to accelerate the discovery of optimal ligands for a specific chemical reaction. acs.org This methodology involves the use of simplified, generic "virtual ligands" (VLs) in quantum chemical calculations to systematically probe the influence of a ligand's electronic and steric properties on the catalytic cycle. acs.org

Instead of modeling a large number of real, structurally complex ligands, which would be computationally expensive, virtual ligands are designed to capture the essential features of a class of ligands with a minimal number of atoms. For phosphine ligands, a virtual ligand might consist of a phosphorus atom bonded to placeholder atoms whose properties can be systematically varied to mimic the electronic (donor/acceptor) and steric (bulk) effects of real phosphines. acs.org

The application of virtual ligand strategies in the context of catalysts based on this compound would involve the following conceptual steps:

Development of a Bidentate Virtual Ligand: A simplified virtual ligand would be constructed to represent the P-M-P bite angle and the steric and electronic properties of the biphenylphosphine backbone.

Systematic Screening: This virtual ligand would be used in computational studies of a target reaction's catalytic cycle. By systematically modifying the parameters of the virtual ligand (e.g., bite angle, cone angle, electronic parameters), a large "virtual ligand space" can be explored efficiently.

Identifying Optimal Properties: The screening process would identify the ideal combination of steric and electronic properties that lead to the lowest energy barriers for the desired reaction pathway and the highest barriers for competing side reactions.

Mapping to Real Ligands: The properties of the optimal virtual ligand would then be used to guide the selection or design of real biphenylphosphine ligands that possess these desired characteristics.

This approach offers a significant advantage over traditional trial-and-error experimental methods by providing a rational, computationally driven framework for catalyst optimization. creative-quantum.eu While the development of virtual ligands for bidentate phosphines like this compound is more complex than for monodentate ligands, the potential benefits for accelerating catalyst discovery are substantial. acs.org The insights gained from such virtual screening can lead to experimentally testable hypotheses and inspire the synthesis of novel, more effective catalysts. creative-quantum.eu

Ligand Design and Modification Strategies for Enhanced Catalytic Performance

Rationale for Ligand Modification

The primary motivation for modifying the BINAP ligand stems from the desire to enhance its catalytic efficacy. While BINAP itself is a highly effective ligand in many reactions, its performance is not universal across all substrates and transformations. psu.edu Modifications to the BINAP structure are undertaken to achieve several key objectives:

Improved Enantioselectivity and Activity: Subtle changes to the ligand's architecture can lead to more effective chiral recognition and faster reaction rates. psu.edu

Enhanced Solubility and Recyclability: Altering the ligand's physical properties can facilitate its separation from the reaction mixture, allowing for catalyst recycling and more sustainable chemical processes.

Broader Substrate Scope: Modified ligands can exhibit enhanced reactivity towards challenging substrates that are unreactive or poorly selective with the parent BINAP ligand.

Mechanistic Understanding: The systematic modification of the BINAP framework provides valuable insights into the structure-activity relationships that govern asymmetric catalysis, aiding in the rational design of new and improved ligands. researchgate.net

Tuning Steric and Electronic Properties

The catalytic performance of a BINAP-metal complex is intricately linked to the steric and electronic environment created by the ligand around the metal center. By systematically altering substituents on the phosphine (B1218219) groups or the biphenyl (B1667301) backbone, it is possible to modulate these properties and, in turn, control the outcome of a catalytic reaction.

One of the most common strategies for tuning the properties of BINAP involves modifying the aryl substituents on the phosphorus atoms. Replacing the phenyl groups with other aromatic moieties can significantly impact both the steric bulk and the electronic nature of the ligand.

TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) features p-tolyl groups in place of the phenyl groups of BINAP. This modification introduces methyl groups at the para position of the phenyl rings, which can influence the electronic properties of the phosphorus atoms through an inductive effect. TolBINAP has been successfully employed in various asymmetric reactions, including the silver-catalyzed enantioselective addition of allylic trimethoxysilanes to aldehydes. nih.gov

DM-BINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl) incorporates 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms. The additional methyl groups increase the steric bulk of the ligand compared to BINAP and TolBINAP. This increased steric hindrance can lead to higher enantioselectivities in certain reactions. For instance, a ruthenium complex of DM-BINAP, in conjunction with a chiral diamine, has been shown to be a highly effective catalyst for the asymmetric hydrogenation of amino ketones, achieving high yields and excellent enantioselectivities.

| Ligand | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| (S)-BINAP | Cu-Catalyzed Reductive Coupling | Acetophenone and Alkoxyallene | 93 | 98:2 er | nih.gov |

| (R)-TolBINAP | AgF-Catalyzed Allylation | Aldehydes | High | High anti and enantioselectivities | nih.gov |

| DM-BINAP/DAIPEN-Ru | Asymmetric Hydrogenation | Amino Ketones | Up to 99 | Up to 99.8 |

The dihedral angle of the biaryl backbone in BINAP is a critical determinant of the chiral environment it creates. Subsequent research has revealed that ligands with narrower dihedral angles can often lead to catalysts with higher enantioselectivity and activity. wikipedia.org

SEGPHOS (2,2'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole) is a prominent example of a ligand designed with a narrower dihedral angle than BINAP. wikipedia.org This structural feature is thought to create a more defined and effective chiral pocket around the metal center. Ruthenium complexes of SEGPHOS have demonstrated superior performance to their BINAP counterparts in the asymmetric hydrogenation of various functionalized ketones. For example, in the rhodium-catalyzed 1,4-addition of arylboronic acids to coumarins, the use of SEGPHOS resulted in a high yield of 88% and an exceptional enantioselectivity of 99.6% ee.

| Ligand | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|